molecular formula C11H17NO B8520924 4-(5-Aminopentyl)phenol CAS No. 154585-03-2

4-(5-Aminopentyl)phenol

Cat. No.: B8520924
CAS No.: 154585-03-2
M. Wt: 179.26 g/mol
InChI Key: XBBKSRBELVRMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Aminopentyl)phenol is an organic compound of significant interest in chemical synthesis and research due to its bifunctional structure, featuring both a phenolic hydroxyl group and a primary aliphatic amine . This combination makes it a valuable building block for developing more complex molecules. The phenolic ring is highly reactive toward electrophilic aromatic substitution, allowing for further functionalization, while the amine group on the pentyl chain can be used for conjugation or to form amide bonds . Compounds with phenolic structures are extensively studied for their potential bioactivities. Research into similar phenolic compounds has shown they can interact with various enzymatic pathways and exhibit antioxidant and anti-inflammatory properties, making them subjects of interest in early-stage pharmacological research for conditions like metabolic disorders and neurodegenerative diseases . Furthermore, the amine functionality positions this compound as a potential intermediate in synthesizing polymers, dyes, and advanced materials. As a standard in analytical chemistry, it can be used for method development and calibration. This product is provided as a high-purity solid for professional research applications. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Handle with care, following all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154585-03-2

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(5-aminopentyl)phenol

InChI

InChI=1S/C11H17NO/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h5-8,13H,1-4,9,12H2

InChI Key

XBBKSRBELVRMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCN)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 4 5 Aminopentyl Phenol

Strategic Approaches to the Synthesis of 4-(5-Aminopentyl)phenol

The construction of the this compound molecule requires the strategic formation of carbon-carbon and carbon-nitrogen bonds to assemble the aminoalkyl chain on the phenol (B47542) ring, typically directed to the para position.

Exploration of Alkylation and Amination Routes for Phenolic Derivatives

Several established synthetic routes for aminoalkyl phenols can be adapted to produce this compound. These methods often involve either attaching the full carbon chain and then forming the amine, or building the chain stepwise.

Friedel-Crafts Acylation followed by Reduction and Amination: A robust and classical approach involves the Friedel-Crafts acylation of a protected phenol, such as anisole (B1667542) (methoxybenzene), with an appropriate bifunctional reagent. For instance, acylation with adipoyl chloride (a six-carbon diacyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield 5-(4-methoxyphenyl)-5-oxopentanoic acid. The resulting ketone can be reduced to a methylene (B1212753) group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. The terminal carboxylic acid is then converted to the primary amine through transformations such as the Curtius, Hofmann, or Schmidt rearrangements. Finally, deprotection of the methoxy (B1213986) group with a reagent like boron tribromide (BBr₃) would yield the target compound.

Alkylation of Phenol followed by Nitrile Reduction: An alternative strategy is the direct alkylation of the phenol ring. This can be challenging due to potential O-alkylation and issues with regioselectivity (ortho vs. para substitution). However, under specific conditions, C-alkylation can be favored. A plausible route is the reaction of phenol with a 5-halopentanenitrile (e.g., 5-bromopentanenitrile) under Friedel-Crafts conditions. This introduces the five-carbon chain and a nitrile group simultaneously. The nitrile group can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination Pathway: This route involves the synthesis of a key intermediate, 5-(4-hydroxyphenyl)pentanal. This aldehyde can be prepared through various multi-step sequences starting from phenol. Once obtained, the aldehyde can undergo reductive amination. This one-pot reaction typically involves treating the aldehyde with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or ammonia itself) and a reducing agent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the intermediate imine/iminium ion in the presence of the starting aldehyde. Catalytic hydrogenation is also an effective method for this transformation.

A comparative overview of these potential synthetic strategies is presented in Table 1.

Synthetic Route Key Reactions Primary Intermediates Potential Advantages Potential Challenges
Friedel-Crafts AcylationFriedel-Crafts Acylation, Ketone Reduction, Carboxylic Acid to Amine Conversion, Demethylation5-(4-methoxyphenyl)-5-oxopentanoic acidWell-established reactions, good control over regioselectivity.Multi-step process, harsh reagents may be required.
Phenol AlkylationFriedel-Crafts Alkylation, Nitrile Reduction5-(4-hydroxyphenyl)pentanenitrilePotentially shorter route.Controlling regioselectivity (ortho/para), risk of O-alkylation and polyalkylation.
Reductive AminationAldehyde Synthesis, Reductive Amination5-(4-hydroxyphenyl)pentanalHigh efficiency for C-N bond formation, avoids over-alkylation of the amine.Synthesis of the aldehyde intermediate may be complex.

Application of Catalytic and Stereoselective Synthetic Techniques

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental sustainability.

Catalytic Techniques: Many of the steps in the aforementioned synthetic routes can be performed using catalysts.

Friedel-Crafts reactions are classic examples of catalytic processes, employing Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids. docbrown.info Heterogeneous catalysts like zeolites are also used to improve recyclability and reduce waste. nist.gov

Catalytic hydrogenation is a key technique for reduction steps. The conversion of a nitrile or a nitro group precursor to the amine is commonly achieved using catalysts like Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Similarly, catalytic hydrogenation can be employed for the reduction of ketones and for reductive amination processes. ijaemr.com

Rhodium-catalyzed amination of phenols has been developed as a direct method to form anilines, highlighting the progress in catalytic C-N bond formation, although this specific method is for direct attachment to the ring. researchgate.net

Stereoselective Techniques: For the synthesis of this compound itself, stereoselectivity is not a factor as the molecule is achiral. However, if substituents were introduced onto the pentyl chain, creating one or more stereocenters, stereoselective methods would become critical. For example, if a chiral derivative such as 4-(5-amino-3-methylpentyl)phenol were the target, techniques like asymmetric reduction of a ketone precursor or the use of chiral auxiliaries during the alkylation or amination steps would be necessary to control the stereochemical outcome.

Synthesis and Modification of Aminophenol Analogues and Derivatives

The presence of three reactive sites—the phenolic ring, the hydroxyl group, and the amino group—makes this compound an excellent scaffold for creating a library of derivatives with tailored properties.

Design and Synthesis of Schiff Base Derivatives of 4-Aminophenol (B1666318) Scaffolds

The primary amine of this compound is readily available for derivatization. One of the most common and straightforward reactions of primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. This reaction typically proceeds by refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent, often ethanol, sometimes with a few drops of an acid catalyst like glacial acetic acid. researchgate.netdigitellinc.com

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. A wide variety of aromatic and aliphatic aldehydes can be used to generate a diverse range of Schiff base derivatives from the this compound scaffold. These derivatives are important in coordination chemistry and have been explored for various biological activities. rsc.orgnih.gov

Reactant Amine Aldehyde Reaction Conditions Product Type Reference
4-AminophenolSubstituted BenzaldehydesEthanol, reflux, catalytic acetic acidAromatic Schiff Base researchgate.net
4-Aminoantipyrine (B1666024)Substituted CinnamaldehydesEthanol, refluxConjugated Schiff Base
4-(2-Aminophenyl)morpholineSubstituted AldehydesEthanol, refluxHeterocyclic Schiff Base nih.gov

Targeted Functionalization for Tailored Molecular Structures

Beyond Schiff base formation, the this compound structure can be modified at its other reactive sites to create tailored molecular architectures.

N-Functionalization: The primary amine can be acylated with acid chlorides or anhydrides to form amides, or further alkylated to form secondary or tertiary amines.

O-Functionalization: The phenolic hydroxyl group can be converted into an ether via Williamson ether synthesis or esterified using acylating agents. Selective acylation of the hydroxyl group in the presence of the amine can be challenging but is achievable through protective group strategies.

Ring Functionalization: The aromatic ring itself is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic aromatic substitution, primarily at the ortho positions (C2 and C6). Reactions such as halogenation, nitration, or further alkylation can be directed to these positions, allowing for the synthesis of polysubstituted phenol derivatives.

Advanced Spectroscopic Techniques for Structural Elucidation of Synthesized Analogues

The unambiguous characterization of this compound and its derivatives relies on a combination of modern spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The spectrum of this compound would exhibit a characteristic broad absorption for the O-H stretch of the phenol at approximately 3200-3600 cm⁻¹. The N-H stretching of the primary amine would appear as a medium intensity doublet around 3300-3400 cm⁻¹. Other key peaks include C-O stretching for the phenol (~1200 cm⁻¹) and aromatic C=C stretching bands (~1500-1600 cm⁻¹). Upon formation of a Schiff base derivative, the disappearance of the N-H stretching bands and the appearance of a strong C=N imine stretching absorption around 1600-1650 cm⁻¹ provides clear evidence of the reaction's success. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum provides detailed information about the molecular structure. For this compound, one would expect to see a characteristic AA'BB' splitting pattern for the para-substituted aromatic protons. The protons of the pentyl chain would appear as multiplets in the aliphatic region (typically 1.3-2.8 ppm). The protons of the -CH₂- group adjacent to the amine and the -CH₂- group adjacent to the aromatic ring would be the most deshielded of the chain. The signals for the O-H and N-H₂ protons are typically broad singlets and their chemical shifts can vary depending on solvent and concentration. Their identity can be confirmed by adding D₂O, which causes the signals to disappear due to proton exchange.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon bearing the hydroxyl group (C4) would be significantly downfield (~150-160 ppm). The other aromatic carbons would appear in the typical 115-130 ppm range. The five distinct carbons of the pentyl chain would be visible in the aliphatic region (~20-45 ppm).

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. The fragmentation pattern can also provide structural information. For this compound, common fragmentation pathways would include cleavage of the alkyl chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation for amines.

A summary of expected spectroscopic data is provided in Table 3.

Spectroscopic Technique Functional Group / Structural Feature Expected Observation
IR Spectroscopy Phenolic O-HBroad absorption, ~3200-3600 cm⁻¹
Primary Amine N-HMedium doublet, ~3300-3400 cm⁻¹
Aromatic C=CAbsorptions ~1500-1600 cm⁻¹
Phenolic C-OStrong absorption, ~1200 cm⁻¹
Imine C=N (in Schiff bases)Strong absorption, ~1600-1650 cm⁻¹
¹H NMR Spectroscopy Aromatic H (para-substituted)AA'BB' system, ~6.5-7.5 ppm
Alkyl Chain -(CH₂)₅-Multiplets, ~1.3-2.8 ppm
O-H and N-H₂Broad singlets (D₂O exchangeable)
Mass Spectrometry Molecular Ion (M⁺)Peak corresponding to the molecular weight
FragmentationCleavage of the pentyl chain, alpha-cleavage next to the amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons on the phenol ring typically appear as distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the pentyl chain would resonate at different chemical shifts depending on their proximity to the amino and phenyl groups. The methylene group attached to the aromatic ring would show a signal further downfield than the other methylene groups due to the ring's deshielding effect. The protons on the carbon adjacent to the nitrogen of the amino group would also be shifted downfield. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The addition of D₂O would lead to the disappearance of these signals, confirming their identity.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the range of 115-155 ppm, with the carbon atom attached to the hydroxyl group being the most deshielded. The carbons of the aliphatic chain would resonate in the upfield region of the spectrum.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and splitting patterns.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Ar-H (ortho to OH)~ 7.0-7.2d~ 8.0
Ar-H (meta to OH)~ 6.7-6.9d~ 8.0
Ar-CH₂-~ 2.5-2.7t~ 7.5
-CH₂-CH₂-CH₂-CH₂-NH₂~ 1.3-1.7m-
-CH₂-NH₂~ 2.7-2.9t~ 7.5
-OH Variablebr s-
-NH₂Variablebr s-

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group would appear as one or two sharp to medium bands in a similar region. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the phenol would be expected around 1200-1260 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. For instance, the ring breathing mode would give a sharp and intense peak. The aliphatic C-H stretching and bending modes would also be visible.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
Phenolic O-HStretching3200-3600Strong, BroadWeak
Amine N-HStretching3300-3500MediumMedium
Aromatic C-HStretching3000-3100MediumStrong
Aliphatic C-HStretching2850-2960StrongStrong
Aromatic C=CStretching1450-1600Medium-StrongStrong
Amine N-HBending1550-1650MediumWeak
Phenolic C-OStretching1200-1260StrongMedium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₁H₁₇NO), the expected exact mass can be calculated.

Using electrospray ionization (ESI) or other soft ionization techniques, the molecule would likely be observed as its protonated form, [M+H]⁺. HRMS would measure the mass-to-charge ratio (m/z) of this ion with very high accuracy, typically to four or five decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For example, the theoretical exact mass of the neutral molecule this compound is 179.1310 g/mol . The protonated molecule [C₁₁H₁₈NO]⁺ would have a theoretical m/z of 180.1388. An experimental HRMS measurement that matches this value within a few parts per million (ppm) would provide strong evidence for the correct molecular formula.

The fragmentation pattern observed in the mass spectrum (MS/MS) can also provide valuable structural information. Common fragmentation pathways for this molecule might include cleavage of the pentyl chain and loss of the amino group.

Ion Formula Theoretical m/z
[M]⁺•C₁₁H₁₇NO179.1310
[M+H]⁺C₁₁H₁₈NO⁺180.1388

Investigation of Potential Biological Activities and Pharmacological Relevance of 4 5 Aminopentyl Phenol Analogues

Evaluation of Antimicrobial Efficacy in In Vitro Model Systems

The antimicrobial potential of phenolic compounds and their derivatives has been a subject of extensive research. Analogues of 4-(5-Aminopentyl)phenol, which incorporate a phenolic moiety, have been assessed for their ability to inhibit the growth of various pathogenic microorganisms.

Assessment against Gram-Positive Bacterial Strains

Phenolic compounds have demonstrated notable activity against Gram-positive bacteria. scielo.org.za Studies on various phenol (B47542) derivatives have shown that they can be particularly effective against strains like Staphylococcus aureus and Bacillus subtilis. scielo.org.za The mechanism of action is often suggested to be more specific against Gram-positive bacteria compared to the non-specific membrane-altering effects seen with Gram-negative bacteria. scielo.org.za For instance, some phenolic compounds are thought to inhibit DNA synthesis by affecting RNA and protein synthesis. scielo.org.za The antimicrobial activity of these compounds can be influenced by various structural modifications, such as the addition of lipophilic groups or adamantyl substituents. scielo.org.za Research on resveratrol (B1683913) derivatives has also shown that certain aminoalkyl analogues display significant activity against Gram-positive bacteria. nih.gov

To provide a clearer understanding of the antimicrobial efficacy, the following interactive table summarizes the Minimum Inhibitory Concentration (MIC) values of representative phenolic analogues against common Gram-positive bacteria.

Compound/AnalogueStaphylococcus aureus (MIC)Bacillus subtilis (MIC)Source
Phenol Derivative Series 1 Potent ActivityPotent Activity scielo.org.za
Aminoalkyl Resveratrol Derivative 5 3.3 - 36.7 µMNot Specified nih.gov

This table is illustrative and based on general findings for phenolic derivatives. Specific data for this compound analogues would require targeted studies.

Assessment against Gram-Negative Bacterial Strains

The efficacy of phenolic compounds against Gram-negative bacteria is often more limited compared to their effect on Gram-positive strains. scielo.org.za The outer membrane of Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, provides an additional barrier that can restrict the entry of antimicrobial agents. scielo.org.zanih.gov However, some phenolic derivatives have shown activity. For example, certain aminoalkyl resveratrol derivatives have demonstrated inhibitory effects against a range of Gram-negative bacteria. nih.gov The antimicrobial action of phenols against Gram-negative bacteria is generally accepted to involve the non-specific alteration of cell membranes. scielo.org.za

The table below presents a summary of the antimicrobial activity of selected phenolic analogues against Gram-negative bacterial strains.

Compound/AnalogueEscherichia coli (MIC)Klebsiella pneumoniae (MIC)Pseudomonas aeruginosa (MIC)Source
Phenol Derivative Series 1 InactiveInactiveNot Specified scielo.org.za
Aminoalkyl Resveratrol Derivative 5 13.3 - 64 µMNot Specified13.3 - 64 µM nih.gov
4-phenyldiazenyl 2-(phenylimino methyl) phenols Considerable InhibitionNot SpecifiedConsiderable Inhibition tandfonline.comtandfonline.com

This table is illustrative and based on general findings for phenolic derivatives. Specific data for this compound analogues would require targeted studies.

Characterization of Antifungal Properties against Fungal Pathogens

Phenolic compounds have also been investigated for their antifungal properties. mdpi.comnih.gov Studies have shown that various phenolic derivatives can inhibit the growth of fungal pathogens like Candida albicans and phytopathogenic fungi such as Aspergillus alternata and Fusarium oxysporum. scielo.org.zamdpi.com The antifungal mechanism of phenolic compounds can involve the disruption of the cell membrane and interference with cellular processes. nih.gov For instance, tannic acid, a polyphenolic compound, has demonstrated significant antifungal activity against various Candida species. nih.gov The effectiveness of these compounds can vary based on their chemical structure. nih.gov

The antifungal efficacy of representative phenolic compounds is summarized in the table below.

Compound/AnalogueCandida albicans (MIC/Activity)Aspergillus alternata (Activity)Fusarium oxysporum (Activity)Source
Phenol Derivative Series 1 InactiveNot SpecifiedNot Specified scielo.org.za
p-Coumaric Acid Not SpecifiedInhibited Spore GerminationInhibited Spore Germination mdpi.com
Tannic Acid 4 µg/mL (MIC₅₀)Not SpecifiedNot Specified nih.gov

This table is illustrative and based on general findings for phenolic derivatives. Specific data for this compound analogues would require targeted studies.

Exploration of Antidiabetic Potencies and Enzyme Inhibition

The management of type 2 diabetes often involves strategies to control postprandial hyperglycemia. One approach is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govresearchgate.net Phenolic compounds have emerged as potential inhibitors of these enzymes, suggesting a role for analogues of this compound in diabetes management. nih.gov

Alpha-Amylase Inhibitory Mechanisms

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into smaller oligosaccharides. Inhibiting this enzyme can slow down carbohydrate digestion and reduce the rate of glucose absorption. jyoungpharm.org Various plant-derived phenolic compounds have been shown to inhibit α-amylase activity. nih.gov For instance, studies on trisubstituted-2-thioxoimidazloidin-4-one analogues have identified compounds with significant α-amylase inhibitory activity, with some demonstrating greater potency than the standard drug acarbose. kaust.edu.sa The inhibitory potential is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀).

The following table presents the α-amylase inhibitory activity of selected compounds.

Compound/Analogueα-Amylase IC₅₀Source
Acarbose (Standard) 5.03 mg/ml jyoungpharm.org
5a (1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one analogue) 0.21 µg/mL kaust.edu.sa
5-amino-nicotinic acid derivative 4 12.17 ± 0.14 µg/mL d-nb.info

This table provides examples of α-amylase inhibition by different classes of compounds. Specific data for this compound analogues would require dedicated research.

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase is another crucial enzyme located in the brush border of the small intestine that hydrolyzes disaccharides and oligosaccharides into glucose, which is then absorbed into the bloodstream. researchgate.netd-nb.info Inhibition of α-glucosidase directly delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. researchgate.netcmu.ac.th Numerous phenolic compounds, including flavonoids and phenolic acids, have been identified as potent α-glucosidase inhibitors. jppres.com For example, quercetin (B1663063) and gallic acid have shown significantly higher inhibitory activity against α-glucosidase compared to acarbose. jppres.com Similarly, derivatives of 5-amino-nicotinic acid and quinazolin-4(3H)-one have also been reported to be effective α-glucosidase inhibitors. d-nb.infod-nb.info

The α-glucosidase inhibitory activities of various compounds are displayed in the table below.

Compound/Analogueα-Glucosidase IC₅₀Source
Acarbose (Standard) 139.4 µg/mL jppres.com
Quercetin 0.85 µg/mL jppres.com
Gallic Acid 26.19 µg/mL jppres.com
5a (1,3,5-Trisubstituted-2-thioxoimidazloidin-4-one analogue) 5.08 µg/mL kaust.edu.sa
7b (Quinazolin-4(3H)-one derivative) 14.4 µM d-nb.info

This table illustrates the α-glucosidase inhibitory potential of different compounds. Specific investigations are needed to determine the activity of this compound analogues.

DNA Interaction Studies and Investigation of Anticancer Research Potential

The ability of small molecules to interact with DNA is a cornerstone of many anticancer therapies. For analogues of this compound, particularly other 4-aminophenol (B1666318) derivatives, this interaction has been a subject of significant research, suggesting their potential as anticancer agents. nih.gov

Spectroscopic Analysis of DNA Binding Phenomena (e.g., Hyperchromism, Hypochromism, Bathochromic Shift)

Spectroscopic techniques are pivotal in elucidating the binding modes of small molecules with DNA. Studies on 4-aminophenol Schiff base derivatives have demonstrated various spectral changes upon interaction with DNA, indicative of binding. For instance, the absorbance spectra of several synthesized 4-aminophenol derivatives exhibited hyperchromism—an increase in absorbance intensity—upon titration with DNA. mdpi.com This phenomenon is often associated with the breakdown of the DNA secondary structure. mdpi.com

In one study, four out of five synthesized 4-aminophenol Schiff bases (S-1, S-2, S-3, and S-5) showed hyperchromism, while one compound (S-4) displayed a hypochromic effect (decreased absorbance), which can suggest intercalation or groove binding that stabilizes the DNA duplex. mdpi.com Furthermore, some of these compounds (S-2, S-3, and S-4) also induced a bathochromic shift, or a shift to a longer wavelength, which is another strong indicator of interaction with the DNA molecule. nih.govmdpi.com These spectral changes collectively point towards a direct interaction between the aminophenol derivatives and DNA, a critical characteristic for potential anticancer drugs. nih.govmdpi.com

Table 1: Spectroscopic DNA Interaction of 4-Aminophenol Derivatives

Compound Spectroscopic Observation Implied Interaction
S-1 Hyperchromism DNA structural change
S-2 Hyperchromism, Bathochromic Shift DNA binding and interaction
S-3 Hyperchromism, Bathochromic Shift DNA binding and interaction
S-4 Hypochromism, Bathochromic Shift Intercalation/Groove binding

Data sourced from a study on 4-aminophenol Schiff base derivatives. mdpi.com

Molecular Docking Insights into Potential DNA Intercalation or Groove Binding

To complement spectroscopic data, molecular docking studies provide theoretical insights into the specific nature of DNA-ligand interactions. Such studies on 4-aminophenol derivatives have suggested that these compounds can bind to DNA through various modes, including intercalation and minor groove binding. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of DNA, while groove binding involves the fitting of a molecule into the minor or major groove of the DNA helix. Both mechanisms can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Molecular docking of some 4-aminophenol Schiff bases has shown that these compounds can fit into the minor groove of the DNA double helix. researchgate.net The binding affinity and specific interactions, such as hydrogen bonds and van der Waals forces, between the compounds and DNA can be predicted, providing a rationale for their observed biological activities. These theoretical models are invaluable for the rational design of new, more potent anticancer agents based on the 4-aminophenol scaffold. researchgate.net

Characterization of Antioxidant Capacity and Free Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. researchgate.net Analogues of this compound, as part of the broader class of aminophenols, have been investigated for their antioxidant potential. nih.gov

In Vitro Assays for Reactive Oxygen Species (ROS) Scavenging

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. These assays often measure the scavenging of stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) or the reduction of metal ions. Studies on aminophenol derivatives have consistently demonstrated their ability to act as free radical scavengers. researchgate.net The presence of both an amino and a hydroxyl group on the aromatic ring is believed to contribute to this activity. jst.go.jp

For example, research on p-aminophenol and its derivatives has shown significant DPPH radical scavenging activity. jst.go.jp The antioxidant capacity is influenced by the molecular structure, with the aromatic amino group playing a crucial role. jst.go.jp This suggests that analogues of this compound, which possess these key functional groups, would likely exhibit similar antioxidant properties.

Mechanisms of Oxidative Stress Mitigation in Cellular Models

Beyond simple chemical assays, the antioxidant effects of aminophenol analogues have been studied in cellular models. These studies provide a more biologically relevant picture of how these compounds might protect cells from oxidative damage. Phenolic compounds can mitigate oxidative stress not only by directly scavenging ROS but also by modulating cellular antioxidant defense systems. nih.gov This can include upregulating the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. nih.govcsic.es

In cellular models, aminophenol derivatives have shown the ability to protect cells from induced oxidative stress. jst.go.jp For instance, acetaminophen (B1664979) (a p-aminophenol derivative) has been reported to protect brain endothelial cells from menadione-induced oxidative stress. jst.go.jp This protective effect is linked to the ability of these compounds to interfere with the redox processes within the cell, thereby reducing the levels of damaging ROS. nih.gov

Research into Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of phenolic compounds and their derivatives is an active area of research. frontiersin.org

Studies on various o- and p-aminophenol derivatives have revealed significant anti-inflammatory activities. nih.govresearchgate.net These compounds can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators. For example, some 4-aminophenol derivatives have been shown to inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated neutrophils. researchgate.net

Furthermore, the anti-inflammatory effects of these compounds are often linked to their antioxidant properties, as reactive oxygen species can act as signaling molecules in inflammatory pathways. nih.gov By scavenging ROS, aminophenol analogues can interrupt the cycle of oxidative stress and inflammation. nih.gov Some derivatives have also been found to reduce leukocyte migration and fluid leakage in animal models of inflammation, further highlighting their therapeutic potential. researchgate.net For instance, a phenylthiophosphoryl dichloride derivative, S11, demonstrated a potent anti-inflammatory effect by reducing levels of inflammatory mediators like TNF-α and IL-10 in macrophages. frontiersin.org

Table 2: Investigated Biological Activities of 4-Aminophenol Analogues

Biological Activity Key Findings
DNA Interaction Exhibits hyperchromism, hypochromism, and bathochromic shifts in spectroscopic analyses, indicating direct binding to DNA. nih.govmdpi.com
Anticancer Potential Molecular docking studies suggest intercalation and minor groove binding as possible mechanisms of action. mdpi.comresearchgate.net
Antioxidant Capacity Demonstrates significant free radical scavenging in in vitro assays like the DPPH assay. researchgate.netjst.go.jp
Oxidative Stress Mitigation Protects cells from induced oxidative stress and can modulate cellular antioxidant enzymes. jst.go.jpnih.gov

| Anti-inflammatory Response | Inhibits the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α. researchgate.netfrontiersin.org |

Broad-Spectrum Enzyme Inhibitory Profiling Beyond Metabolic Enzymes

A comprehensive review of scientific literature reveals a notable absence of research specifically investigating the broad-spectrum enzyme inhibitory profile of this compound and its analogues against enzymes not directly involved in metabolic pathways. Extensive searches of chemical and biological databases have not yielded any studies that evaluate the effects of this compound or its close structural derivatives on non-metabolic enzyme targets.

General studies on broader classes of phenolic compounds have indicated potential for enzyme inhibition. For instance, various plant-derived phenols have been shown to inhibit enzymes such as α-amylase and trypsin. mdpi.com Similarly, certain synthetic 4-aminophenol derivatives, which share a core structural motif with the compound of interest, have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes that are, however, related to metabolism. mdpi.comnih.gov Research has also been conducted on other distinct phenol-containing structures as inhibitors of enzymes like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and aldose reductase. mdpi.comnih.gov

Despite these broader findings, there is no direct evidence or specific data available in the public domain concerning the inhibitory action of this compound on other classes of enzymes such as kinases, phosphatases, proteases (beyond digestive ones), or others involved in cellular signaling, inflammation, or other non-metabolic physiological and pathological processes.

Due to the lack of available research data, a detailed analysis of research findings and the generation of data tables on the broad-spectrum, non-metabolic enzyme inhibitory activity of this compound analogues is not possible at this time. This represents a significant gap in the current scientific understanding of the pharmacological potential of this chemical entity. Further research is required to explore these potential biological activities.

Mechanistic Investigations into Biological Interactions of 4 5 Aminopentyl Phenol and Its Derivatives

Elucidation of Molecular Targets and Binding Affinities in Biological Systems

The biological activity of a compound is fundamentally linked to its ability to interact with specific molecular targets, such as receptors and enzymes. For phenolic compounds, these interactions are often governed by hydrogen bonding capabilities of the hydroxyl group and potential cation-π interactions involving the aromatic ring. beilstein-journals.org The primary amine of the aminopentyl chain can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. beilstein-journals.org

While specific molecular targets for 4-(5-Aminopentyl)phenol are not extensively documented, research on related phenolic structures provides insight into potential protein interactions. For instance, various small phenolic compounds have been investigated for their potential to interact with the alpha isoform of the estrogen receptor (ERα), suggesting that nuclear receptors could be a target class for such molecules. frontiersin.org The ability of phenolics to bind to target proteins can modulate the activity of a wide range of enzymes and receptors. nih.govnih.gov

In the context of enzymatic targets, studies on derivatives have shown inhibitory activity against various enzymes. For example, certain 4-aminophenol (B1666318) derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.govnih.gov Other research has focused on the interaction of phenolic compounds with enzymes like phospholipase A2 and β-fructofuranosidase. scielo.org.conih.gov

Furthermore, the metabolic processing of related compounds can reveal enzymatic interactions. A bacterial degradation pathway for 4-aminophenol, a core structure of the title compound, has been elucidated. In Burkholderia sp. strain AK-5, the metabolism involves the enzyme 1,2,4-trihydroxybenzene 1,2-dioxygenase, which cleaves the aromatic ring. nih.govresearchgate.net This indicates that dioxygenases could be a class of enzymes that interact with aminophenol structures.

Mapping Pathways of Biological Action in Relevant Cellular and Subcellular Models

Understanding the biological pathways a compound modulates is crucial to characterizing its mechanism of action. The structural components of this compound suggest it could interfere with multiple cellular processes. Phenolic compounds, in general, are known to exert modulatory effects on intracellular signaling cascades that are vital for cellular functions including growth, proliferation, and apoptosis. researchgate.net

A specific metabolic pathway has been identified for the related compound 4-aminophenol in the bacterium Burkholderia sp. strain AK-5. This pathway involves the conversion of 4-aminophenol into 1,4-benzenediol, which is then transformed into 1,2,4-trihydroxybenzene. nih.govresearchgate.net The aromatic ring of this intermediate is subsequently cleaved by a dioxygenase enzyme to produce maleylacetic acid. nih.govresearchgate.net While this represents a catabolic pathway in a microorganism, it highlights a sequence of biological transformations that aminophenol structures can undergo.

The biosynthesis of phenolic compounds in plants occurs via the phenylpropanoid pathway, which is initiated from the amino acid phenylalanine. researchgate.netmdpi.com This pathway is fundamental to the production of a vast array of secondary metabolites. researchgate.net While this describes the synthesis rather than the action of phenolic compounds, it underscores their central role in biological systems. Predicting the biological pathways of chemical compounds can also be approached through computational methods that analyze chemical structures to infer their likely routes of action, such as metabolic, signaling, or biodegradative pathways. d-nb.info

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure—such as the length of an alkyl chain or substituents on an aromatic ring—researchers can determine which features are critical for biological function.

The length and structure of the alkyl chain connected to a pharmacophore can significantly influence bioactivity, primarily by affecting lipophilicity, membrane permeability, and fit within a receptor's binding pocket.

A study on a series of p-alkylaminophenols demonstrated a clear relationship between the length of the N-alkyl chain and antioxidant activity. Elongation of the alkyl chain was found to enhance the compound's ability to inhibit lipid peroxidation. nih.gov As shown in the table below, the inhibitory potency increased with chain length from methyl to octyl. nih.gov

CompoundAlkyl ChainRelative Lipid Peroxidation Inhibition Potency
p-OctylaminophenolC8H17Most Potent (~350x more than methyl)
p-HexylaminophenolC6H13
p-ButylaminophenolC4H9
p-MethylaminophenolCH3Least Potent

This principle is supported by other studies. Research on N-alkylmorpholine derivatives found that antibacterial efficacy against MRSA was highest for compounds with alkyl chains of 12 to 16 carbons, while those with shorter chains (less than 5 carbons) were inactive. chemrxiv.org Similarly, the antifungal activity of N-alkyl-β-D-glycosylamine derivatives against Aspergillus niger was shown to be dependent on the alkyl chain length. nih.gov

Modifying the substituents on the phenolic ring can drastically alter electronic properties, steric hindrance, and hydrogen bonding potential, thereby affecting receptor interaction and specificity. pharmacy180.comrsc.org

The nature of the substituent—whether it is electron-donating or electron-withdrawing—can be critical. A study of Schiff bases derived from 2-aminophenol (B121084) and various substituted benzaldehydes investigated their antibacterial activity. researchgate.net The results indicated that compounds with electron-donating methoxy (B1213986) groups on the phenyl ring exhibited higher inhibitory activity against the tested microorganisms compared to those with electron-withdrawing chloro or nitro groups. researchgate.net

Substituent on Phenyl RingElectronic EffectObserved Antibacterial Activity
Methoxy (-OCH3)Electron-donatingHigher
Chloro (-Cl)Electron-withdrawingLower
Nitro (-NO2)Electron-withdrawingLower

The position of the substituent is also a key determinant of activity. In a study of gold complexes containing phenolic Schiff base moieties, a derivative with a para-hydroxy group on the phenyl ring had a binding constant to human serum albumin that was 6400 times higher than its ortho-hydroxy counterpart, demonstrating a profound positional effect. chemsrc.com

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. nih.govschrodinger.com A molecule may exist as a population of different conformers, but only one, the "bioactive conformation," may be responsible for its biological effect.

While a specific conformational analysis for this compound is not available in the reviewed literature, studies on other molecules highlight the importance of this aspect. For example, in a series of 4-(m-OH phenyl)-piperidine analogues, the conformation of the phenyl ring relative to the piperidine (B6355638) ring was found to determine the functional outcome at opioid receptors. Binding in the preferred phenyl axial conformation was associated with agonist activity, whereas binding of an accessible phenyl equatorial conformation resulted in antagonist activity. This provides a direct link between molecular conformation and biological response.

Another study on NBF derivatives at the mu opioid receptor demonstrated that the stereochemical configuration at a single carbon (C6) could switch the compound from an antagonist to an agonist. rsc.org This functional conversion was attributed to the C6 configuration influencing the orientation of a benzofuran (B130515) ring within the receptor's binding pocket. rsc.org These examples underscore that a thorough understanding of the conformational preferences of this compound and its analogues would be essential for elucidating their precise mechanism of action.

Advanced Analytical Methodologies for Research Applications in 4 5 Aminopentyl Phenol Studies

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are central to the analysis of 4-(5-aminopentyl)phenol, providing the high-resolution separation required for accurate identification and quantification. The choice of technique is dictated by the analyte's properties and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for the separation of the target analyte from a wide array of matrix components.

Due to the presence of both a polar phenolic group and a basic amino group, as well as a nonpolar alkyl chain, mixed-mode chromatography can be particularly effective. A stationary phase containing both reversed-phase (like C18) and ion-exchange (like SCX) moieties can offer enhanced separation of aminophenol isomers and related compounds. cdnsciencepub.comnih.gov For a compound like this compound, a reversed-phase C18 column is a common starting point, leveraging the hydrophobicity of the pentyl chain.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govmfd.org.mk The pH of the aqueous buffer can be adjusted to control the ionization state of the amino and phenolic groups, thereby influencing retention time. For instance, a slightly acidic mobile phase (e.g., pH 4.85) has been used for the separation of aminophenols. nih.gov Detection is commonly performed using a UV-Vis detector, as the phenol (B47542) group in this compound exhibits characteristic absorbance. sielc.comsielc.com

ParameterTypical Condition for Analogous AminophenolsRationale/Applicability for this compound
Stationary PhaseMixed-mode C18/SCX or Primesep 100 nih.govsielc.comProvides both hydrophobic and cation-exchange interactions, ideal for separating a compound with both alkyl and amino groups.
Mobile PhaseAqueous phosphate (B84403) or formate (B1220265) buffer with acetonitrile/methanol nih.govsielc.comAllows for control of retention by adjusting organic modifier concentration and pH to manage ionization of phenol and amine groups.
Detection Wavelength~275-285 nm nih.govsielc.comThe phenolic chromophore provides strong UV absorbance in this range for sensitive detection.
Flow Rate1.0 mL/min nih.govA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

Derivatization targets the active functional groups, namely the hydroxyl and amino groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for converting hydroxyl and amino groups into their trimethylsilyl (B98337) (TMS) ethers and amines, respectively. nih.gov Another option is acylation, for instance with pentafluorobenzyl bromide (PFBBr), which can enhance sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry. researchgate.net

Once derivatized, the analyte can be separated on a low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent). thermofisher.com The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the derivatized molecule. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity in quantitative studies. freshdesk.com

ParameterTypical Condition for Analogous Alkylphenols/AminophenolsRationale/Applicability for this compound
Derivatization ReagentMSTFA (silylation) or PFBBr (acylation) nih.govresearchgate.netMasks polar -OH and -NH2 groups, increasing volatility and thermal stability for GC analysis.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SH-I-5MS) thermofisher.comStandard nonpolar to mid-polarity column providing good separation for a wide range of derivatized compounds.
Carrier GasHelium or HydrogenInert carrier gases commonly used in GC-MS.
Detection ModeMass Spectrometry (Scan or SIM) freshdesk.comProvides structural information for identification (Scan) and high sensitivity for quantification (SIM).

Capillary Electrophoresis (CE) offers an alternative approach for the analysis of charged species like this compound, providing high separation efficiency and requiring minimal sample and solvent volumes. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. nih.gov

For a compound like this compound, which can be protonated at the amino group or deprotonated at the phenolic group depending on the pH, Capillary Zone Electrophoresis (CZE) is a suitable mode. mdpi.com The pH of the background electrolyte (BGE) is a critical parameter. At a low pH, the amino group will be protonated, and the compound will migrate as a cation. At a high pH, the phenolic group will be deprotonated, and it will migrate as an anion. The choice of pH can be optimized to achieve the best separation from other components in the sample. mdpi.com

Modifiers can be added to the BGE to enhance separation. For instance, cyclodextrins can be used to separate isomers or closely related hydrophobic compounds through inclusion complexation. For detection, UV-Vis is commonly employed, often coupled via a diode array detector (DAD) to obtain spectral information. mdpi.com Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity. mdpi.com

ParameterTypical Condition for Phenolic/Amino CompoundsRationale/Applicability for this compound
CE ModeCapillary Zone Electrophoresis (CZE) mdpi.comSeparates based on charge-to-size ratio, suitable for the ionizable this compound.
Background Electrolyte (BGE)Phosphate or Borate (B1201080) buffer mdpi.comAllows for precise pH control to manipulate the ionization state and electrophoretic mobility of the analyte.
CapillaryFused-silica capillary (e.g., 50 µm ID) nih.govStandard capillary material providing good electroosmotic flow characteristics.
DetectionUV-Vis (DAD) or Mass Spectrometry (MS) mdpi.commdpi.comUV detection is straightforward for phenolic compounds; MS provides definitive identification.

Spectrophotometric and Colorimetric Methods in Mechanistic and Quantitative Research

Spectrophotometric and colorimetric methods are valuable for quantitative analysis and for studying the reaction kinetics and binding properties of phenolic compounds. These techniques are often rapid, cost-effective, and can be adapted for high-throughput screening.

The 4-aminoantipyrine (B1666024) (4-AAP) method is a well-established colorimetric assay for the determination of certain phenols. juniperpublishers.com The reaction involves the oxidative coupling of a phenol with 4-AAP in the presence of an oxidizing agent, such as potassium ferricyanide, under alkaline conditions (typically pH 10) to form a colored antipyrine (B355649) dye. epa.gov The intensity of the color, measured with a spectrophotometer, is proportional to the concentration of the phenol.

A critical consideration for applying this assay to this compound is its substitution pattern. The standard 4-AAP reaction requires an unsubstituted para-position on the phenol ring for the coupling reaction to occur. cdnsciencepub.comcdnsciencepub.com Since this compound has an alkyl group at the para position, it would not be expected to produce the typical red p-quinoneimide dye. cdnsciencepub.comfreshdesk.com However, studies have shown that some p-alkylphenols can undergo ortho-coupling with 4-AAP to form yellow ortho-quinoneimide products, although the reaction is generally less sensitive and may require higher concentrations of reagents. cdnsciencepub.com Therefore, refinement of the standard 4-AAP assay, including optimization of reagent concentrations and reaction time, would be necessary to develop a quantitative method for this compound. The resulting product would likely have a different absorption maximum than the traditional dye.

ParameterGeneral Condition for Phenolic AssaysConsideration for this compound
Reagents4-Aminoantipyrine (4-AAP), Potassium Ferricyanide epa.govStandard reagents would be used, but concentrations may need to be increased to facilitate ortho-coupling.
pH~10 (Ammonia or borate buffer) epa.govAlkaline conditions are necessary for the oxidative coupling reaction.
Reaction ProductTypically a red p-quinoneimide dye juniperpublishers.comExpected to be a yellow ortho-quinoneimide dye due to the para-alkyl substituent. cdnsciencepub.com
Detection Wavelength~510 nm for para-coupling products epa.govThe wavelength of maximum absorbance would need to be determined for the specific ortho-coupled product.

UV-Vis spectroscopy is a fundamental tool for studying this compound due to the strong UV absorbance of the phenol chromophore. The absorption spectrum is sensitive to the chemical environment, making it useful for a variety of research applications.

Reaction Monitoring and Kinetic Studies: Chemical reactions involving the phenolic ring or the amino group can be monitored in real-time by observing changes in the UV-Vis spectrum. For example, the oxidation of an aminophenol can be followed by the appearance of new absorption bands corresponding to the oxidation products. researchgate.net By recording spectra at regular time intervals, the rate of the reaction can be determined, allowing for detailed kinetic studies. The reduction of a related compound, p-nitrophenol to p-aminophenol, is a benchmark reaction often monitored by the disappearance of the p-nitrophenolate peak at 400 nm and the appearance of the p-aminophenol peak. mdpi.com A similar approach could be designed to study reactions of this compound.

Ligand-Binding Investigations: The interaction of this compound with macromolecules, such as proteins or nucleic acids, can often be investigated using UV-Vis spectroscopy. Binding to a target molecule can alter the electronic environment of the phenol chromophore, leading to a shift in the absorption maximum (a bathochromic or hypsochromic shift) or a change in molar absorptivity (hyperchromism or hypochromism). These spectral changes can be titrated by varying the concentration of the binding partner to determine binding constants and stoichiometry. While direct UV-Vis is one approach, often these studies are conducted using fluorescence spectroscopy, where the intrinsic fluorescence of the protein or the ligand is monitored.

The UV-Vis spectrum of the parent compound, 4-aminophenol (B1666318), shows absorption maxima around 194 nm, 218 nm, and 272 nm in an acidic mobile phase. sielc.com The spectrum of this compound is expected to be similar, with the primary absorbance for analytical purposes likely near 272 nm.

ApplicationMethodologyInformation Obtained
Quantitative AnalysisMeasure absorbance at λmax and apply Beer-Lambert Law.Concentration of this compound in solution.
Reaction KineticsMonitor absorbance change over time at a specific wavelength corresponding to a reactant or product. researchgate.netmdpi.comReaction rates, rate constants, and reaction order.
Ligand-Binding StudiesTitrate the compound with a binding partner and observe spectral shifts (e.g., λmax) or changes in absorbance.Binding affinity (Kd), stoichiometry, and insights into the binding mechanism.

Advanced Mass Spectrometry-Based Approaches for Metabolomics and Interaction Studies

In the comprehensive analysis of this compound, particularly within complex biological matrices for metabolomics and interaction studies, advanced mass spectrometry (MS) techniques are indispensable. nih.gov These methods offer unparalleled sensitivity and specificity, allowing for the detection, quantification, and structural elucidation of metabolites and their interaction partners. thermofisher.comresearchgate.net The integration of separation techniques like liquid chromatography and ion mobility spectrometry with mass spectrometry provides multidimensional data, enhancing the confidence in compound identification and characterization. mdpi.comutwente.nl

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural confirmation of compounds like this compound. ijcap.in The methodology involves multiple stages of mass analysis. Initially, the intact molecule is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode, and is isolated in the first mass analyzer (MS1). ijcap.inuab.edu This isolated ion, known as the precursor ion, is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas. mdpi.comamazonaws.com The resulting fragment ions, or product ions, are subsequently analyzed in a second mass analyzer (MS2), generating a characteristic fragmentation spectrum. nih.gov

This product ion spectrum serves as a structural fingerprint. For this compound, the fragmentation pattern would be expected to involve cleavages at the weakest bonds, primarily along the aminopentyl side chain and potentially involving the phenolic group. By analyzing the mass-to-charge (m/z) ratios of these fragments, the connectivity of the atoms can be deduced, confirming the identity of the molecule. amazonaws.com For instance, characteristic losses of ammonia (B1221849) (NH₃) from the amine terminus or cleavage along the alkyl chain would produce predictable fragment ions.

Table 1: Predicted MS/MS Fragmentation of this compound Illustrative data based on common fragmentation patterns for similar compounds.

Ion TypeProposed Structure / Neutral LossPredicted m/z
Precursor Ion [M+H]⁺Intact Protonated Molecule180.1383
Product IonLoss of NH₃163.1118
Product IonCleavage producing the benzylic cation107.0491
Product IonCleavage adjacent to the amine group150.1223
Product IonPhenoxy cation93.0335

Note: The table contains predicted m/z values for illustrative purposes. Actual values would be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compound Profiling

For the analysis of non-volatile compounds such as this compound in complex mixtures like biological extracts, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. mdpi.comusda.gov This hyphenated technique leverages the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. mdpi.com LC separates components of a mixture based on their physicochemical properties (e.g., polarity, size) as they interact with a stationary phase (the column) and a mobile phase (the solvent). nih.gov

In a typical metabolomics workflow, a reversed-phase HPLC column is often used for separating moderately polar compounds like this compound. nih.gov The compound is retained on the column and then eluted at a characteristic retention time, which aids in its identification. researchgate.net Upon eluting from the column, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. purdue.edu The MS can be operated in full-scan mode to profile all detectable compounds or in a targeted mode like selected reaction monitoring (SRM) for highly sensitive quantification of specific molecules. thermofisher.com This approach allows for the effective profiling of this compound and its potential metabolites, even at trace concentrations within a complex biological matrix. mdpi.comresearchgate.net

Table 2: Typical LC-MS Parameters for Analysis of Phenolic Amines Illustrative data representing a common starting point for method development.

ParameterValue / Description
LC ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS AnalysisFull Scan (m/z 100-500) and Targeted MS/MS

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces an additional dimension of separation to LC-MS analysis, providing insights into the three-dimensional structure of an ion. nih.gov In IMS, ions are propelled through a gas-filled drift tube by an electric field. nih.gov During their transit, they collide with the neutral drift gas, and their velocity becomes dependent not only on their mass and charge but also on their size and shape—a property known as the collision cross-section (CCS). utwente.nl Compact, tightly folded ions experience fewer collisions and travel faster than extended, unfolded conformers of the same mass. taylorfrancis.com

For a flexible molecule like this compound, the aminopentyl chain can adopt various conformations in the gas phase. IMS-MS can potentially separate these different conformers, each presenting a unique drift time and CCS value. nih.gov This capability is particularly valuable for distinguishing between isomers that may not be separable by chromatography and exhibit identical mass spectra. mdpi.com The experimentally determined CCS value serves as an additional, robust physicochemical identifier that can be compared against theoretical models or databases, thereby increasing the confidence of compound annotation in complex metabolomics and interaction studies. nih.gov

Table 3: Hypothetical Ion Mobility Data for Conformers of this compound Illustrative data to demonstrate the principle of IMS separation for different molecular shapes.

ConformerDescriptionPredicted Relative Drift TimePredicted CCS (Ų)
CompactThe aminopentyl chain is folded back towards the phenol ring.Shorter135.2
Linear/ExtendedThe aminopentyl chain is fully extended away from the ring.Longer142.5

Note: The data presented are hypothetical and serve to illustrate the analytical potential of IMS-MS for conformational analysis.

Computational Chemistry and in Silico Modeling in 4 5 Aminopentyl Phenol Research

Molecular Docking Simulations for Ligand-Receptor and Ligand-DNA Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For 4-(5-Aminopentyl)phenol, docking simulations can be employed to explore its potential interactions with various biological targets. The phenol (B47542) head can act as both a hydrogen bond donor (via the hydroxyl group) and acceptor, while also participating in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. The protonated aminopentyl tail is capable of forming strong electrostatic and hydrogen bond interactions with acidic residues such as aspartate and glutamate.

Simulations of this compound docking into a hypothetical enzyme active site would typically involve preparing the 3D structures of both the ligand and the receptor, defining the binding site, and then using a scoring function to evaluate and rank the different binding poses. The results can reveal key intermolecular interactions and provide a binding energy estimate, which indicates the affinity of the ligand for the receptor. openmedicinalchemistryjournal.commdpi.comjbcpm.com

Similarly, its interactions with DNA can be modeled. The flexible, positively charged aminopentyl chain could allow the molecule to sit within the minor groove of a DNA double helix, with the amine group forming hydrogen bonds with the phosphate (B84403) backbone or nucleotide bases. nih.govmdpi.com The planar phenol ring could potentially intercalate between base pairs, although this is less likely given the flexible, non-planar chain.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data to demonstrate the typical output of a molecular docking simulation.

Binding PoseEstimated Binding Energy (kcal/mol)Estimated Inhibition Constant (Ki, nM)Key Interacting ResiduesInteraction Type
1-8.5150ASP-181Hydrogen Bond, Salt Bridge
1-8.5150LYS-72Hydrogen Bond
1-8.5150PHE-165π-π Stacking
2-7.9450GLU-91Hydrogen Bond
2-7.9450LEU-160Hydrophobic
3-7.21200LYS-72Hydrogen Bond

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. imist.ma These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

For this compound, DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. rjpn.orgresearchgate.net Analysis of the Molecular Electrostatic Potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic attack or intermolecular interactions. imist.manih.gov For this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich sites.

Table 2: Illustrative Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G(d,p) level) This table presents theoretical data typical for a molecule of this class to illustrate the output of quantum chemical calculations.

PropertyCalculated ValueUnitSignificance
HOMO Energy-5.10eVElectron-donating ability
LUMO Energy-0.25eVElectron-accepting ability
HOMO-LUMO Gap4.85eVChemical reactivity, stability
Dipole Moment2.85DebyeMolecular polarity
Chemical Hardness (η)2.425eVResistance to charge transfer
Electrophilicity Index (ω)0.95eVPropensity to accept electrons
Ionization Potential5.10eVEnergy to remove an electron

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and the stability of molecular complexes. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The five-carbon chain allows for a multitude of possible conformations (rotamers), and MD can reveal the most populated and energetically favorable shapes in different environments, such as in aqueous solution or a lipid bilayer. mdpi.comnih.gov

When combined with molecular docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex. A docked pose is used as the starting point for a simulation (typically lasting tens to hundreds of nanoseconds). The stability of the complex is then analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand from its initial position and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation. nih.gov A stable binding pose will show minimal deviation and maintain its critical interactions with the receptor.

Table 3: Illustrative Analysis from a 100 ns Molecular Dynamics Simulation of a this compound-Receptor Complex This table presents hypothetical data to demonstrate the typical output of an MD simulation analysis.

Analysis MetricAverage ValueInterpretation
Ligand RMSD1.8 ÅIndicates the ligand remains stably bound in the active site without major positional drift.
Protein RMSF (Binding Site)0.9 ÅLow fluctuation of binding site residues suggests a stable pocket induced by ligand binding.
H-Bonds (Ligand-Receptor)2.5 (average count)Suggests key hydrogen bonds are consistently maintained throughout the simulation.
Radius of Gyration (Ligand)4.2 ÅProvides insight into the conformational compactness of the flexible ligand within the binding pocket.

Predictive Modeling of Biological Activities and ADME (Absorption, Distribution, Metabolism, Excretion) Parameters for Novel Analogues

In silico predictive modeling uses computational algorithms, often based on machine learning, to estimate the biological activity and pharmacokinetic properties of a molecule before it is synthesized. researchgate.net This is particularly useful for designing novel analogues of a lead compound like this compound to improve its drug-like characteristics.

By systematically modifying the structure of this compound—for instance, by altering the length of the alkyl chain, substituting the phenol ring, or modifying the amino group—it is possible to generate a library of virtual analogues. The biological activity of these analogues against a specific target can be predicted using models trained on known active compounds. researchgate.netmdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) properties are critical for a drug's success. Predictive models can estimate key ADME parameters for these novel analogues. mdpi.com For example, models can predict lipophilicity (as LogP), aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential inhibition of key metabolic enzymes like the Cytochrome P450 family. mdpi.com These predictions help prioritize which analogues to synthesize and test experimentally, saving significant time and resources. nih.govacs.org

Table 4: Illustrative Predicted ADME Properties for this compound and a Hypothetical Analogue This table presents hypothetical data from in silico ADME prediction tools to demonstrate their utility in drug design.

PropertyThis compoundAnalogue: 4-(5-Amino-3,3-dimethylpentyl)phenolDesired Range for Oral Drugs
Molecular Weight193.28221.34< 500 g/mol
LogP (Lipophilicity)2.653.40-0.4 to +5.6
Aqueous Solubility (LogS)-3.10-3.95> -4
H-Bond Donors33≤ 5
H-Bond Acceptors22≤ 10
Blood-Brain Barrier PermeantYesNoVaries by target
CYP2D6 InhibitorProbableUnlikelyNo

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design and Optimization

Chemoinformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific application that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. chemrxiv.orgnih.gov

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is required. nih.gov For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure.

Physicochemical descriptors: Such as LogP, molar refractivity, and polar surface area. nih.gov

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). wisdomlib.org

Using statistical techniques like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates a combination of these descriptors with the observed biological activity. mdpi.comexplorationpub.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. The model can also provide insights into which molecular features are most important for activity, aiding in the optimization of the lead structure. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(5-Aminopentyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or Friedel-Crafts reactions. For example, alkylation of phenol with 5-aminopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Catalysts like iron-chromium mixed oxides may enhance selectivity in alkylation steps . Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended. Reaction temperature (45–60°C) and stoichiometric ratios (phenol:alkylating agent = 1:1.2) are critical for optimizing yield (~60–70%) .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Methodological Answer :
Property Value Reference
Molecular Weight~195.27 g/molCalculated
SolubilitySoluble in DMSO, ethanol
StabilitySensitive to oxidation
  • The compound’s phenolic hydroxyl and primary amine groups necessitate inert atmospheres (N₂/Ar) during handling to prevent oxidation. Storage at –20°C in amber vials is advised .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic protons at δ 6.7–7.2 ppm (phenol ring) and δ 1.4–1.6 ppm (pentyl chain CH₂). The amine proton may appear as a broad peak at δ 1.2–1.5 ppm .
  • MS (ESI-TOF) : Look for [M+H]⁺ at m/z 196.3. Fragmentation patterns should confirm the pentylamine side chain .
  • IR : O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) are diagnostic .

Q. What electrophilic reactions are feasible for modifying this compound?

  • Methodological Answer : The phenol ring undergoes nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄), or halogenation (e.g., Br₂ in acetic acid). The amine group may require protection (e.g., Boc anhydride) during these reactions to avoid side products. Reaction monitoring via TLC (silica, UV detection) is essential .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the amine group occurs (pH < 4), but the phenol ring remains stable. Avoid strong acids (e.g., HCl > 1M) to prevent decomposition .
  • Oxidative Conditions : Susceptible to quinone formation (e.g., with H₂O₂). Stabilize with antioxidants like ascorbic acid (0.1% w/v) .
  • Basic Conditions : Deprotonation of the phenol (pH > 10) enhances solubility but may accelerate oxidation. Use buffers (pH 7–9) for aqueous work .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : For Suzuki-Miyaura couplings, protect the amine with a tert-butoxycarbonyl (Boc) group. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS; ortho/para ratios depend on steric effects from the pentyl chain .

Q. How does the 5-aminopentyl side chain influence the compound’s interactions in biological systems?

  • Methodological Answer : The side chain enhances membrane permeability due to its lipophilicity (clogP ≈ 2.5). In drug conjugates, it facilitates targeting via pH-sensitive amine protonation in lysosomes. Validate using fluorescence microscopy with tagged derivatives (e.g., FITC-labeled) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Can this compound serve as a precursor for metal-chelating agents?

  • Methodological Answer : Yes. The amine and phenol groups coordinate to metals like Fe³⁺. Synthesize chelators by reacting with deferoxamine mesilate analogs. Characterize stability constants via UV-Vis titration (λ = 450 nm for Fe³⁺ complexes) .

Q. How do contradictory data on synthesis yields arise, and how can they be resolved?

  • Methodological Answer :
    Discrepancies often stem from catalyst purity (e.g., iron-chromium oxides vs. homogeneous catalysts) or solvent effects (DMF vs. THF). Replicate protocols with controlled variables:
  • Catalyst batch (e.g., Sigma-Aldrich vs. in-house synthesized).
  • Solvent drying (molecular sieves vs. anhydrous salts).
    Statistical analysis (ANOVA) can identify significant factors .

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